Euglobal G3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H30O5 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(1'R,2R,5'S)-5,7-dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-12(2)9-16(25)18-19(26)14-6-8-23(28-21(14)15(11-24)20(18)27)7-5-13-10-17(23)22(13,3)4/h11-13,17,26-27H,5-10H2,1-4H3/t13-,17+,23+/m0/s1 |
InChI Key |
XREJXBXJCWWRFP-OLJPZDALSA-N |
Isomeric SMILES |
CC(C)CC(=O)C1=C(C(=C2C(=C1O)CC[C@]3(O2)CC[C@H]4C[C@@H]3C4(C)C)C=O)O |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=C2C(=C1O)CCC3(O2)CCC4CC3C4(C)C)C=O)O |
Synonyms |
euglobal G3 |
Origin of Product |
United States |
Contextualization of Meroterpenoids in Natural Product Chemistry
Meroterpenoids are a class of natural products with a hybrid biosynthetic origin, meaning their chemical structures are derived from both terpenoid and non-terpenoid precursors. The terpenoid component is synthesized through the mevalonate (B85504) or methylerythritol phosphate pathways, while the non-terpenoid portion can originate from various biosynthetic routes, including the polyketide, shikimate, or acetate (B1210297) pathways. This combination of distinct biosynthetic origins results in a vast and diverse array of chemical structures with a wide range of biological activities.
These compounds are found in a variety of organisms, including plants, fungi, bacteria, and marine invertebrates. In the realm of natural product chemistry, meroterpenoids are of significant interest due to their structural complexity and potent biological properties, which include antimicrobial, antiviral, anti-inflammatory, and anticancer activities. The study of meroterpenoids not only provides opportunities for the discovery of new therapeutic agents but also offers insights into the intricate biosynthetic machinery of the producing organisms.
Classification and Significance of Formylated Phloroglucinol Meroterpenoids Fpms
Within the broad class of meroterpenoids, the formylated phloroglucinol (B13840) meroterpenoids (FPMs) represent a significant and structurally distinct subgroup. These compounds are characterized by a phloroglucinol core that is substituted with one or more formyl (-CHO) groups, and is also attached to a terpenoid moiety, which can be a monoterpene, sesquiterpene, or diterpene.
FPMs are particularly abundant in plants of the Myrtaceae family, with the genus Eucalyptus being a prominent source. In these plants, FPMs are believed to play a crucial role in chemical defense against herbivores and pathogens. The structural diversity of FPMs is extensive, arising from variations in the terpenoid component, the degree and position of formylation on the phloroglucinol ring, and the presence of other substituents.
The significance of FPMs extends beyond their ecological roles. Many of these compounds have demonstrated a wide spectrum of biological activities, making them attractive targets for pharmacological research. These activities include antimicrobial, anti-inflammatory, and cytotoxic effects. The unique chemical scaffolds of FPMs also present interesting challenges and opportunities for synthetic and medicinal chemists.
Biosynthetic Pathways and Enantioselectivity of Euglobal G3
Cellular Assays
The most well-documented biological activity of Euglobal G3 is its ability to inhibit the activation of the Epstein-Barr virus (EBV). This has been demonstrated in cell-based assays, although specific details regarding the assay type, cell lines used, and quantitative measures of efficacy (e.g., EC50) are not consistently reported in the available literature. This antiviral activity suggests that this compound may interfere with the viral life cycle or the host-virus interaction at the cellular level.
Table 2: Overview of Cell-Based Research on this compound
| Assay Type | Biological Effect Observed |
|---|
Overview of Current Research Landscape and Key Academic Inquiries Pertaining to Euglobal G3
Botanical Sources within the Genus Eucalyptus and Related Species
The primary and most well-documented botanical source of this compound is the genus Eucalyptus. Research has successfully isolated this compound, along with its structural analogs Euglobal G1 and G2, from the juvenile leaves of Eucalyptus grandis nih.gov. The genus Eucalyptus is vast, comprising over 700 species, most of which are native to Australia. These species are known to produce a diverse array of formylated phloroglucinol (B13840) compounds (FPCs), a category that includes euglobals.
While E. grandis is a confirmed source of this compound, other species within the genus are known to produce a variety of other euglobal compounds, suggesting they may also be potential, though unconfirmed, sources. For instance, novel euglobals have been isolated from the leaves of Eucalyptus robusta and Eucalyptus loxophleba. The presence of these related compounds underscores the chemotaxonomic significance of euglobals within the Eucalyptus genus. The distribution of these compounds can be highly specific, varying between species and even within different tissues and growth stages of the same plant.
Table 1: Documented Botanical Sources of Euglobal Compounds
| Species | Compound(s) Isolated | Plant Part | Reference |
| Eucalyptus grandis | Euglobal G1, G2, G3 | Juvenile Leaves | nih.gov |
| Eucalyptus robusta | Euglobal R1, R2, and other known euglobals | Leaves | |
| Eucalyptus loxophleba | Various euglobals (sabinene and phellandrene adducts) | Leaves | |
| Eucalyptus blakelyi | Euglobal-Bl-1, Ib, Ic, IIa | Juvenile Leaves |
Advanced Extraction Techniques for Meroterpenoids from Plant Matrices
The extraction of meroterpenoids like this compound from plant material is a critical step that influences the final yield and purity of the compound. Traditional methods like Soxhlet extraction are effective but can be time-consuming and may use large volumes of organic solvents. Modern techniques offer improved efficiency, selectivity, and are often more environmentally benign.
Soxhlet Extraction: This conventional technique involves the continuous washing of the plant material with a solvent. For instance, a chloroform extract of E. grandis leaves was the starting point for the initial isolation of this compound. nih.gov The choice of solvent is crucial; studies on other Eucalyptus species have utilized solvents of varying polarities, such as dichloromethane and ethanol, to effectively extract lipophilic compounds.
Supercritical Fluid Extraction (SFE): SFE, most commonly using carbon dioxide (CO₂), is a powerful green technology for extracting bioactive compounds. The solvent properties of supercritical CO₂ can be finely tuned by altering pressure and temperature. For extracting compounds from Eucalyptus species, pressures between 100 and 300 bar and temperatures around 40-70°C are often employed. nih.govresearchgate.net The addition of a co-solvent, such as ethanol (e.g., 5-8% by weight), can significantly enhance the extraction efficiency of more polar compounds like triterpenoids from Eucalyptus bark, a principle that can be applied to meroterpenoids. nih.gov
Ultrasound-Assisted Extraction (UAE): UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, enhancing solvent penetration and mass transfer. Key parameters that are optimized include ultrasound power (e.g., 40-160 W), temperature (e.g., 20-60°C), extraction time (e.g., 1-20 min), and solvent composition (e.g., ethanol-water mixtures). nih.gov Studies on Eucalyptus globulus leaves have shown that temperature is a highly influential parameter in the UAE process. nih.gov
Table 2: Comparison of Advanced Extraction Techniques
| Technique | Principle | Typical Parameters for Eucalyptus | Advantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Solvent: Dichloromethane, Ethanol, Chloroform. Time: Several hours. | Simple setup, exhaustive extraction. |
| Supercritical Fluid Extraction (SFE) | Use of a fluid above its critical temperature and pressure (e.g., CO₂) as a solvent. | Pressure: 100-300 bar; Temp: 40-70°C; Co-solvent: Ethanol (0-20%). | High selectivity, no solvent residue, tunable. nih.govresearchgate.nettsijournals.com |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances cell disruption and mass transfer. | Power: 40-160 W; Temp: 20-60°C; Time: 1-20 min; Solvent: Ethanol/Water. nih.gov | Reduced extraction time, lower energy consumption. |
Chromatographic and Spectroscopic Methods for this compound Isolation and Purity Assessment
Following initial extraction, the crude extract contains a complex mixture of compounds that must be separated to isolate this compound. This is typically achieved through a combination of chromatographic techniques, with the final structure and purity confirmed by spectroscopy.
Chromatographic Separation:
Column Chromatography (CC): This is often the first step in the purification process. The crude extract is passed through a column packed with a stationary phase (e.g., silica gel), and fractions are eluted using a solvent or a gradient of solvents with increasing polarity.
High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for the fine purification of natural products. Reverse-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating meroterpenoids. The separation can be optimized by adjusting parameters such as the mobile phase composition (e.g., mixtures of water and acetonitrile or methanol), flow rate, and column temperature. For closely related isomers that are difficult to separate, techniques like recycle HPLC can be employed to increase the effective column length and improve resolution.
Spectroscopic Analysis and Purity Assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful method for the structural elucidation of novel compounds. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the carbon skeleton and the connectivity of atoms within the molecule. The chemical shifts, coupling constants, and correlations are used to piece together the exact structure of this compound. nih.gov ¹H NMR can also be used as a quantitative method (qNMR) to determine the concentration and purity of euglobals in an extract or a purified sample.
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. When coupled with a chromatographic system (e.g., LC-MS), it allows for the identification of compounds within a complex mixture.
The purity of the final isolated this compound is assessed by the absence of extraneous peaks in its HPLC chromatogram and NMR spectra.
Comparative Analysis of this compound Distribution Across Plant Tissues and Developmental Stages
The concentration and distribution of secondary metabolites like this compound within a plant are not uniform. They vary significantly depending on the plant tissue and its developmental stage, often reflecting the plant's ecological and defense strategies.
Distribution Across Tissues: While the leaves are the most studied source of euglobals, other tissues may contain different classes of compounds. For example, the bark of Eucalyptus globulus is a rich source of triterpenoids, but not typically euglobals. nih.gov The primary location for the biosynthesis and storage of euglobals, including this compound, appears to be the sub-dermal secretory cavities within the leaf tissue.
Influence of Developmental Stage (Juvenile vs. Adult): There is strong evidence that euglobals are predominantly found in the juvenile leaves of Eucalyptus species. nih.gov Eucalyptus trees exhibit heteroblasty, meaning they produce distinctly different leaf types at their juvenile and adult stages. researchgate.net Juvenile leaves are often morphologically and physiologically different from adult leaves; they are typically broader, have a different orientation on the stem, and possess a distinct chemical profile. researchgate.netcastlemaineflora.org.au
Table 3: General Chemical Profile Differences in Eucalyptus Tissues
| Plant Part/Stage | Primary Compound Class | Specific Examples | Rationale/Observation |
| Juvenile Leaves | Formylated Phloroglucinols (Euglobals) | Euglobal G1, G2, G3 in E. grandis. | Higher concentration of defensive compounds in young, vulnerable tissues. nih.govnih.gov |
| Adult Leaves | Terpenes, Tannins | Higher levels of eucalyptol (1,8-cineole) and different terpene profiles. nih.gov | Shift in metabolic investment as the leaf matures and develops different defense needs. |
| Bark | Triterpenoids | Ursolic acid, betulinic acid in E. globulus. nih.gov | Tissue-specific biosynthesis pathways. |
| Flowers/Buds | Various phenolics and flavonoids | N/A | Reproductive tissues often have unique chemical defense profiles. |
Postulated Biogenetic Origins and Precursor Identification
The structural complexity of this compound suggests a biosynthetic route that draws from distinct primary metabolic pools.
Role of Acetate (B1210297) and Mevalonate (B85504) Pathways in Phloroglucinol Meroterpenoid Biosynthesis
The biosynthesis of phloroglucinol meroterpenoids is a classic example of pathway hybridization. The phloroglucinol core, a 1,3,5-trihydroxybenzene derivative, is predominantly derived from the acetate pathway researchtrends.netslideshare.netslideshare.netscribd.comjst.go.jp. This pathway utilizes acetyl-CoA, ultimately originating from carbohydrate metabolism, to build the polyketide-like structure of the phloroglucinol ring.
Conversely, the terpene moiety, which forms a significant part of the this compound structure, originates from the mevalonate (MVA) pathway or the related mevalonate-independent pathway researchtrends.netslideshare.netscribd.comjst.go.jpnih.govnih.gov. These pathways are responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental C5 building blocks of all isoprenoids. The specific terpene incorporated into this compound is derived from β-pinene researchtrends.netnih.gov.
The combination of these two pathways results in the formation of meroterpenoids, where a terpenoid unit is attached to a non-terpenoid (in this case, phloroglucinol) skeleton jst.go.jpresearchgate.net.
Involvement of Grandinol and Terpene Moieties in Euglobal Scaffold Formation
Within the Eucalyptus genus, grandinol has been identified as a key precursor for the formation of the euglobal scaffold nih.govsci-hub.seanu.edu.auacs.org. Grandinol itself is a phloroglucinol derivative. The proposed biogenetic pathway involves the oxidative activation of grandinol, likely through the generation of an O-quinone methide intermediate sci-hub.seanu.edu.au. This highly reactive intermediate then undergoes a [4+2] cycloaddition reaction with a suitable terpene moiety. For this compound, this terpene component is β-pinene researchtrends.netnih.gov. This cycloaddition event is critical for constructing the characteristic chromene ring system and integrating the terpene fragment into the phloroglucinol framework, thereby forming the euglobal skeleton.
Table 1: Key Precursors and Biosynthetic Pathways for this compound
| Component | Precursor(s) | Primary Biosynthetic Pathway(s) | Role in this compound Formation |
| Phloroglucinol Moiety | Acetyl-CoA | Acetate Pathway | Forms the core phenolic structure. |
| Terpene Moiety | β-Pinene | Mevalonate Pathway | Forms the spirocyclic terpene portion. |
| Euglobal Scaffold | Grandinol | Combined Acetate & Mevalonate | Serves as the phloroglucinol precursor that undergoes cyclization with β-pinene. |
Proposed Enzymatic Mechanisms and Catalytic Steps in Biotransformation
While specific enzymes directly catalyzing each step of this compound biosynthesis in plants are not exhaustively detailed in the literature, biomimetic synthetic approaches provide insights into plausible mechanisms. The key step in forming the euglobal skeleton involves the reaction between an O-quinone methide derived from grandinol and β-pinene sci-hub.seanu.edu.au. This transformation is often achieved synthetically using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to generate the O-quinone methide intermediate, which then undergoes a Diels-Alder-type [4+2] cycloaddition with β-pinene nih.govsci-hub.seanu.edu.aursc.org.
In nature, this process would likely be mediated by specific enzymes, potentially including:
Oxidases or Dehydrogenases: To catalyze the oxidative activation of grandinol, leading to the formation of the reactive O-quinone methide.
Prenyltransferases or Cyclases: While β-pinene is a monoterpene, enzymes involved in terpene cyclization and modification would be essential for its production and presentation in a reactive form for the subsequent cycloaddition.
Enzymes facilitating Cycloaddition: Specific enzymes might catalyze the cycloaddition reaction itself, ensuring regioselectivity and stereoselectivity.
Stereochemical Considerations and Control in Natural Biosynthesis
Stereochemistry plays a pivotal role in the biological activity and recognition of natural products. This compound possesses defined stereocenters, with its IUPAC name indicating a specific configuration: (1'R,2R,5'S) nih.gov. The stereochemical outcome of this compound formation is directly influenced by the chirality of the terpene precursor. Studies have shown that using (−)-β-pinene as the terpene source in biomimetic syntheses yields (−)-euglobal-G3 nih.gov. This highlights the importance of chiral precursors and stereoselective enzymatic catalysis in the natural biosynthesis of this compound, ensuring the production of a specific enantiomer. The precise control over these stereocenters is critical for the molecule's interaction with biological targets.
Biomimetic Synthesis Approaches for this compound and Analogues
Biomimetic synthesis aims to replicate the probable biosynthetic pathways of natural products in a laboratory setting. For this compound, the synthetic strategy is likely based on the proposed biogenetic pathway involving a hetero-Diels-Alder reaction between a terpene and a quinomethane. rsc.org This approach offers an efficient route to the core structure of euglobals. The first concise synthesis of euglobals was achieved through a biomimetic cycloaddition of β-pinene and quinone methides. rsc.org
A critical step in the biomimetic synthesis of this compound is the generation of a highly reactive quinone methide intermediate. nih.gov This is accomplished through the oxidative activation of a stable precursor, such as grandinol, which has also been isolated from Eucalyptus species. rsc.orgrsc.org The oxidation is typically performed in situ, meaning the reactive intermediate is generated and consumed in the same reaction vessel. Chemical oxidants like 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) have been successfully used to facilitate this transformation, converting the cresol derivative into the necessary quinomethane. rsc.org The unstable nature of quinone methides makes their immediate trapping by a reaction partner essential for the synthesis to proceed efficiently. rsc.orgmdpi.com
Once the quinone methide intermediate is generated, it undergoes a crucial cycloaddition reaction with a terpene component. In the synthesis of this compound, this dienophile is β-pinene. rsc.orgrsc.org The reaction is a hetero-Diels-Alder type, which is highly regio- and stereoselective. This selectivity is vital for forming the specific stereochemical architecture of the target natural product. The quinone methide is trapped by the β-pinene, leading to the formation of the characteristic euglobal skeleton. rsc.org The precise control over the orientation and stereochemistry in this step is a key advantage of the biomimetic approach, enabling the construction of the complex molecular framework in a single, efficient step.
Below is a table summarizing the key components and conditions in the biomimetic synthesis of this compound.
Table 1: Key Parameters in the Biomimetic Synthesis of this compound
| Parameter | Description | Reference |
|---|---|---|
| Precursor | Grandinol | rsc.orgrsc.org |
| Oxidizing Agent | 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) | rsc.org |
| Terpene Component | β-pinene | rsc.orgrsc.org |
| Solvent | Nitromethane | rsc.org |
| Key Reaction Type | Hetero-Diels-Alder Cycloaddition | rsc.org |
Electrochemical Synthesis Methodologies
As an alternative to chemical oxidants, electrochemical methods provide a powerful and green approach for the synthesis of euglobals, including this compound. rsc.orgrsc.org This strategy utilizes electricity to drive the critical oxidation step, offering advantages in selectivity and avoiding the use of potentially toxic or wasteful reagents. rsc.orgua.es
A key innovation in the electrochemical synthesis of this compound is the use of a specialized electrode surface to mediate the crucial cycloaddition step. rsc.orgrsc.org Researchers have successfully employed a Polytetrafluoroethylene (PTFE)-fibre coated platinum anode. rsc.org The cycloaddition between the electrochemically generated quinomethane and the terpene occurs on the surface of this coated electrode. This surface-mediated approach is believed to efficiently facilitate the biomimetic generation and subsequent cycloaddition of the unstable quinomethane intermediate. rsc.org
To enhance the efficiency and selectivity of the electrochemical process, a redox mediator is used. rsc.orgrsc.org In the synthesis of this compound, 2,3-dichloro-5,6-dicyano-p-hydroquinone (DDQH₂) serves this role. rsc.org The DDQH₂ acts as an electron shuttle; it is oxidized at the anode to DDQ, which then chemically oxidizes the grandinol precursor to the quinone methide. The DDQH₂ is regenerated in the process, allowing it to be used in catalytic amounts. rsc.org This mediated approach allows for the selective oxidation of the cresol derivative at a controlled potential (e.g., 0.45 V vs. Ag/AgCl), preventing the decomposition of other sensitive components like the terpene. rsc.orgnih.govresearchgate.net
The following table outlines the components of the electrochemical synthesis methodology.
Table 2: Components of the Electrochemical Synthesis of this compound
| Component | Description | Reference |
|---|---|---|
| Anode | PTFE-fibre coated Platinum (Pt) | rsc.orgrsc.org |
| Redox Mediator | 2,3-dichloro-5,6-dicyano-p-hydroquinone (DDQH₂) | rsc.orgrsc.org |
| Electrolyte | Tetraethylammonium p-toluenesulfonate (Et₄NOTs) in CH₃NO₂ | rsc.org |
| Applied Potential | 0.45 V vs. Ag/AgCl | rsc.org |
| Key Process | Selective oxidation of a cresol derivative | rsc.org |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Grandinol |
| β-pinene |
| Quinone methide |
| 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) |
| 2,3-dichloro-5,6-dicyano-p-hydroquinone (DDQH₂) |
| Nitromethane |
| Polytetrafluoroethylene (PTFE) |
Total Synthesis and Semisynthesis of this compound Skeleton
The construction of the complex this compound molecular framework has been achieved through biomimetic and electrochemical approaches, which strategically assemble the phloroglucinol and terpene moieties.
A concise and effective biomimetic synthesis of this compound has been reported, which mimics the proposed biosynthetic pathway. rsc.orgnih.gov This strategy is predicated on the hetero-Diels-Alder reaction between a quinone methide, generated in situ from grandinol, and (−)-β-pinene. rsc.orgnih.gov The precursor, grandinol, was synthesized from isovalerylphloroglucinol through a Vilsmeier-Haack monoformylation to yield an intermediate aldehyde, followed by C-methylation with iodomethane. nih.gov
The key biomimetic cycloaddition is achieved through the oxidation of grandinol using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in the presence of (−)-β-pinene in nitromethane. nih.gov This reaction yields a mixture of the regioisomeric (−)-Euglobal G3 and (−)-Euglobal G4. nih.gov
An alternative approach to the synthesis of this compound involves an electrochemical method. rsc.orgrsc.org This strategy also relies on the cycloaddition of an in situ generated quinomethane and a terpene. rsc.orgrsc.org The electrochemical system utilizes a PTFE-fibre coated electrode and 2,3-dichloro-5,6-dicyano-p-hydroquinone (DDQH₂) as a redox mediator to facilitate the selective oxidation of cresol derivatives, leading to the formation of the unstable quinomethane. rsc.orgrsc.org This reactive intermediate is then trapped by the terpene to afford the euglobal skeleton. rsc.orgrsc.org This method has been successfully applied to the synthesis of six natural euglobals, including this compound. rsc.orgrsc.org
Table 1: Comparison of Synthetic Strategies for this compound Skeleton
| Strategy | Key Reagents/Conditions | Precursors | Key Transformation | Products |
| Biomimetic Synthesis | DDQ, nitromethane | Grandinol, (−)-β-pinene | Oxidative Cycloaddition | (−)-Euglobal G3, (−)-Euglobal G4 |
| Electrochemical Synthesis | PTFE-fibre coated electrode, DDQH₂ | Cresol derivatives, Terpenes | Electrochemical Oxidation and Cycloaddition | This compound and other natural euglobals |
Design and Synthesis of Chemically Tagged Analogues for Mechanistic Probing
To investigate the mechanism of action and identify the cellular protein targets of euglobals, chemically tagged analogues of this compound have been designed and synthesized. nih.gov These "clickable" probes, featuring alkyne or azide functionalities, are instrumental in chemical proteomics experiments, enabling the visualization and identification of protein-small molecule interactions. nih.gov
The synthesis of these tagged analogues was adapted from the biomimetic route used for the natural product. nih.gov Specifically, azide-tagged analogues of (−)-Euglobal G3 and (−)-Euglobal G4 were synthesized. nih.gov This was achieved by first preparing an azide-functionalized grandinol precursor. nih.gov Subsequent DDQ-mediated oxidative cyclization of this precursor in the presence of (−)-β-pinene afforded the desired regioisomeric azide-tagged analogues of (−)-Euglobal G3 and (−)-Euglobal G4. nih.gov These functionalized probes are invaluable tools for elucidating the biological pathways modulated by this compound.
Table 2: Synthesis of Chemically Tagged this compound Analogues
| Analogue Type | Functional Tag | Synthetic Approach | Precursors | Purpose |
| Clickable Probe | Azide | Biomimetic Synthesis | Azide-functionalized grandinol, (−)-β-pinene | Mechanistic probing and target identification |
Molecular Structure Elucidation and Computational Characterization of Euglobal G3
Comprehensive Spectroscopic Analyses for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation, providing detailed information about the atomic framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign chemical shifts, coupling constants, and connectivity patterns.
1D NMR (¹H and ¹³C): Proton (¹H) NMR spectroscopy reveals the different types of protons in a molecule, their chemical environments (indicated by chemical shifts, δ), and their neighboring protons (indicated by spin-spin coupling constants, J). Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton, with chemical shifts indicating the electronic environment of each carbon atom mdpi.comhmdb.caresearchgate.netresearchgate.netmestrelab.com. For Euglobal G3, ¹H NMR would typically show signals corresponding to aromatic protons, methoxy (B1213986) groups, and other aliphatic protons, while ¹³C NMR would reveal signals for carbonyl carbons, aromatic carbons, and aliphatic carbons.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms nih.govcornell.eduemerypharma.comsdsu.edursc.org.
COSY correlates protons that are coupled through bonds (typically ¹H-¹H coupling over two or three bonds) sdsu.edu.
HSQC correlates protons directly bonded to carbons (¹H-¹³C one-bond correlations) sdsu.edursc.org.
HMBC correlates protons with carbons separated by multiple bonds (typically ¹H-¹³C correlations over two or three bonds), which is crucial for connecting different parts of the molecule and assigning quaternary carbons nih.govcornell.edusdsu.edursc.org.
These combined NMR techniques allow for the comprehensive assignment of all proton and carbon signals, leading to a definitive structural determination of this compound.
Mass Spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound, as well as providing clues about its structure through fragmentation patterns nih.govhscprep.com.aulibretexts.org.
Molecular Ion and Elemental Composition: High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the molecular formula of this compound cornell.edu.
Fragmentation Patterns: Upon ionization, molecules fragment in characteristic ways within the mass spectrometer. Analyzing these fragmentation patterns, which are the masses of the resulting charged fragments, can help confirm structural features and distinguish between isomers. For instance, specific losses of functional groups or parts of the molecular skeleton can be observed nih.govhscprep.com.aulibretexts.org. The differentiation of isomeric compounds is often achieved by subtle differences in their fragmentation pathways or the relative abundance of specific fragment ions unict.itnih.govd-nb.infowaters.com.
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to determine the absolute stereochemistry (absolute configuration) of chiral molecules researchgate.netnih.govjascoinc.comunipi.itnih.govnih.govunibas.it.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules nih.govjascoinc.comcreative-proteomics.com. This phenomenon, known as the Cotton effect, is directly related to the molecule's three-dimensional structure. By comparing experimental CD spectra with theoretically calculated spectra (often using TD-DFT), the absolute configuration of chiral centers in this compound can be assigned researchgate.netnih.gov.
Quantum Chemical Calculations for Molecular Properties and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict and understand various molecular properties and energetic aspects of this compound.
DFT calculations are used to explore the potential energy surface of a molecule, identifying its most stable conformations mdpi.comchemrxiv.orgohio-state.edursc.org.
Conformer Enumeration: DFT methods can systematically search for and optimize different possible spatial arrangements (conformers) of this compound. The relative energies of these conformers are calculated, indicating which arrangements are energetically favored mdpi.comchemrxiv.orgkg.ac.rs. This analysis helps in understanding the dynamic behavior and preferred three-dimensional structure of the molecule in different environments.
DFT calculations can also provide detailed information about specific molecular interactions and properties.
Dipole Moments: The dipole moment of a molecule, which quantifies its polarity, can be calculated using DFT. This property is influenced by the distribution of electron density and molecular geometry, including the presence of hydrogen bonds mdpi.comresearchgate.net.
Compound Names List:
this compound
Strictly Excluding Clinical Human Trial Data, Dosage/administration, and Safety/adverse Effect Profiles.
Identification and Characterization of Molecular Targets
There is no publicly available scientific literature that identifies the specific molecular targets of Euglobal G3. Research has not yet detailed the proteins or other macromolecules with which this compound directly interacts to exert its biological effects.
Elucidation of Protein-Ligand Interactions in Cellular Models
Information regarding the elucidation of protein-ligand interactions for this compound in cellular models is not available in the current body of scientific literature. Computational or experimental studies detailing the binding affinity, mode of interaction, and specific protein partners of this compound have not been published.
Covalent Binding to Specific Amino Acid Residues (e.g., Lysines)
There are no research findings to indicate whether this compound engages in covalent binding with specific amino acid residues, such as lysines. The potential for this compound to act as a covalent modifier of proteins has not been explored in published studies.
Targeting of Key Enzymes (e.g., Mitochondrial Citrate (B86180) Synthase) in Cell Lines
Scientific data on the targeting of key enzymes like mitochondrial citrate synthase by this compound in cell lines is non-existent. While citrate synthase is a critical enzyme in cellular metabolism, no studies have linked it as a target of this compound.
Cellular Pathway Modulation Studies in In Vitro Systems
Detailed studies on the modulation of specific cellular pathways by this compound in in-vitro systems have not been reported. The broader effects of this compound on cellular signaling and metabolic networks remain an uninvestigated area of research.
Effects on Metabolic Pathways and Cellular Bioenergetics
There is no available data describing the effects of this compound on metabolic pathways or cellular bioenergetics. Investigations into how this compound might alter processes such as glycolysis, oxidative phosphorylation, or other metabolic functions have not been documented.
Modulation of Protein Function through Post-Translational Modifications
The ability of this compound to modulate protein function through the induction or inhibition of post-translational modifications is not documented in scientific literature. Research has yet to address whether this compound influences key cellular processes regulated by such modifications.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound contributes to its biological activity.
Influence of Acyl Group Position on Molecular Reactivity and Target Engagement
The positioning of the acyl groups on the phloroglucinol (B13840) ring of euglobal-type compounds is known to significantly influence their molecular properties and, consequently, their biological activity. Computational studies on related euglobals have shown that the relative positions of the acyl groups can affect intramolecular hydrogen bonding, the molecular dipole moment, and vibrational frequencies. nih.gov These alterations in physicochemical properties can directly impact how the molecule interacts with its biological target, influencing binding affinity and reactivity.
Stereochemical Dependency of Molecular Interactions and Biological Outcomes
The stereochemistry of this compound is a critical determinant of its biological activity. The specific three-dimensional arrangement of atoms and functional groups dictates how the molecule can fit into the binding site of a target protein. Studies on other antiviral compounds have demonstrated that even minor changes in stereochemistry can lead to a complete loss of activity. nih.gov The defined stereocenters in the monoterpene unit of this compound create a specific chiral scaffold that is likely essential for its interaction with its biological target.
Computational Mechanistic Insights into Reactivity and Target Binding
Computational methods provide valuable insights into the molecular behavior of this compound.
Computational studies on euglobals have highlighted the importance of the acyl group positions in determining the molecule's electronic and structural properties. nih.gov These studies suggest that the specific arrangement of the isobutyryl and formyl groups in this compound creates a unique electrostatic potential surface and distribution of frontier molecular orbitals. These features are critical for its reactivity and how it interacts with and binds to its biological target. Molecular docking simulations could further elucidate the specific binding mode of this compound to potential viral or cellular target proteins, providing a more detailed understanding of its mechanism of action. nih.gov
Advanced Analytical Methodologies for Euglobal G3 Research
High-Throughput Screening Techniques for Bioactive Molecules
High-throughput screening (HTS) is a cornerstone in the early stages of drug discovery, allowing for the rapid evaluation of large numbers of compounds against specific biological targets or cellular pathways ontosight.ainih.gov. While direct mentions of HTS being applied specifically to Euglobal G3 are limited in the reviewed literature, the compound and its analogues have been evaluated for various bioactivities. For instance, Euglobal G2 and G3, along with synthetic analogues, have demonstrated potent antileishmanial activity, with reported IC50 values in the range of 2.8 to 3.9 µg/mL researchgate.netresearchgate.netresearchgate.net. Such findings are typically the result of screening assays designed to identify compounds with significant biological effects. The use of HTS is fundamental in identifying such lead compounds from natural product libraries or synthetic libraries derived from them.
Table 7.1: Antileishmanial Activity of Euglobals and Analogues
| Compound | IC50 (µg/mL) | Source Reference |
|---|---|---|
| Euglobal G2 | 2.8 - 3.9 | researchgate.netresearchgate.netresearchgate.net |
| This compound | 2.8 - 3.9 | researchgate.netresearchgate.netresearchgate.net |
| Analogue 13a | 2.8 - 3.9 | researchgate.netresearchgate.netresearchgate.net |
Chemical Proteomics for Global Target Profiling
Chemical proteomics has emerged as a powerful approach for identifying the protein targets of small molecules, including natural products like this compound nih.govchemrxiv.orgelrig.de. This methodology allows for an unbiased, proteome-wide analysis to uncover the specific proteins that a compound interacts with, providing insights into its mechanism of action nih.govelrig.de. Studies employing chemical proteomics have successfully mapped lysine-meroterpenoid interactions, revealing that this compound can target key metabolic enzymes, such as mitochondrial citrate (B86180) synthase (CS) nih.gov. This approach is crucial for understanding how compounds like this compound exert their biological effects at a molecular level.
A key technique within chemical proteomics is Activity-Based Protein Profiling (ABPP), which uses chemically modified probes to covalently label active proteins nih.govchemrxiv.orgnih.gov. For this compound research, azide-tagged analogues have been synthesized and utilized in ABPP studies nih.govchemrxiv.org. These clickable probes enable the identification of protein targets through subsequent reactions, typically involving click chemistry followed by mass spectrometry analysis nih.govchemrxiv.orgrsc.org. These studies have identified that this compound interacts with specific lysine (B10760008) residues in target proteins, forming stable adducts nih.gov.
Following ABPP and labeling with clickable probes, techniques such as in-gel fluorescence scanning and cell imaging are employed to visualize and determine the subcellular localization of the protein targets nih.gov. Research has indicated that proteins targeted by this compound are distributed across various cellular compartments, with a significant proportion found in mitochondria (38%) and the cytoplasm (35%) nih.gov. This information is vital for understanding the cellular context in which this compound exerts its effects.
Table 7.2: Subcellular Localization of this compound Protein Targets
| Cellular Compartment | Percentage of Identified Targets | Source Reference |
|---|---|---|
| Mitochondria | 38% | nih.gov |
| Cytoplasm | 35% | nih.gov |
| Other compartments* | Remainder | nih.gov |
*Other compartments include Endoplasmic Reticulum, Nucleus, Golgi Apparatus, and Extracellular Space.
Advanced NMR Fingerprinting for Subclass Categorization and Structural Reassignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of natural products. For this compound, comprehensive NMR analyses, including 1D and 2D techniques such as HSQC and HMBC, have been instrumental in determining its structure and relative stereochemistry nih.govresearchgate.netpsu.edutheses.czresearchgate.net. Beyond basic structure determination, NMR fingerprinting, which involves analyzing characteristic spectral patterns, is utilized for subclass categorization and structural reassignment of related compounds researchgate.net. This approach allows for the efficient identification and differentiation of complex mixtures of phloroglucinols, aiding in the quality control and characterization of natural product isolates researchgate.net. Key NMR chemical shifts provide a unique spectral signature for this compound, facilitating its identification and comparison with other related compounds.
Table 7.3: Representative NMR Chemical Shifts for this compound
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity / Type | Notes | Source Reference |
|---|---|---|---|---|
| H-2 | 15.39 | s | Phenolic hydroxyl proton | psu.edu |
| H-8 | 10.03 | s | Aldehyde proton | psu.edu |
| C-2 | 206.4 | C | Carbonyl of the acyl group | psu.edu |
| C-8 | 191.8 | C | Aldehyde carbonyl | psu.edu |
Mass Spectrometry Imaging for Localization in Biological Samples
While direct Mass Spectrometry Imaging (MSI) of this compound within biological samples is not extensively detailed in the provided literature, mass spectrometry (MS) plays a pivotal role in the broader analytical strategy for this compound research. MS-based techniques are integral to chemical proteomics for identifying and quantifying protein targets labeled by probes nih.govchemrxiv.orgelrig.demetwarebio.com. Targeted proteomics, utilizing methods like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), enables precise detection and quantification of specific proteins or peptides, including those modified by compounds like this compound metwarebio.com. Although not directly imaging the compound itself, these MS-based proteomic approaches contribute to understanding the spatial distribution of this compound's targets within cellular or tissue contexts, complementing cell imaging data nih.gov.
List of Compounds Mentioned:
Euglobal G1
Euglobal G2
this compound
Euglobal G4
Euglobal G5
Grandinol
Jensenone
Guadial B
Guadial C
Eugenial A
Eugenial B
Eugenial C
Eugenial D
Eugenial E
Eucalrobusone B
Eucalrobusone C
Eucalrobusone T
Eucalteretial D
Eucalteretial F
Psiguadiol E
Psiguadiol G
Psidial A
Guajavadial C
Catalonianal
Azide-tagged analogues of this compound/G4
Future Research Directions and Unanswered Questions
Deeper Elucidation of Complex Biosynthetic Pathways and Engineering Strategies
The biosynthesis of euglobals, including Euglobal G3, is believed to involve a complex interplay of metabolic pathways, primarily drawing from the acetate (B1210297) and mevalonate (B85504) pathways, leading to the formation of acylphloroglucinol and terpene moieties, respectively researchtrends.net. A proposed biomimetic pathway suggests that euglobals are formed through a Diels-Alder type cycloaddition reaction between terpenes, such as β-pinene for this compound, and ortho-quinone methides generated from precursors like grandinol sci-hub.sersc.orgresearchgate.netpsu.edu. Grandinol itself is synthesized from phloroglucinol (B13840) derivatives and terpene precursors researchtrends.netresearchgate.net. While the general biosynthesis of lignans (B1203133), which share some precursor pathways, is relatively well-understood, involving enzymes like phenylalanine ammonia (B1221849) lyase (PAL), dirigent proteins, pinoresinol-lariciresinol reductase (PLR), and secoisolariciresinol (B192356) dehydrogenase (SDH) nih.govmdpi.commdpi.comnsf.govresearchgate.net, the specific enzymatic cascade and regulatory mechanisms governing the formation of this compound remain to be fully elucidated.
Future research should aim to precisely identify the enzymes responsible for generating the ortho-quinone methide intermediate from grandinol and catalyzing the subsequent cycloaddition with β-pinene. Understanding the stereochemical control mechanisms involved in these steps is crucial. Furthermore, exploring genetic engineering strategies in plant systems or microbial hosts could offer pathways to enhance this compound production or to produce novel analogues by manipulating key biosynthetic genes nih.gov. Detailed metabolic flux analysis and transcriptomic studies in Eucalyptus species known to produce this compound could provide critical insights into the regulation of its biosynthesis.
Table 2: Key Enzymes in General Lignan Biosynthesis Pathways
| Enzyme | Function | Precursor(s) | Product(s) | Reference(s) |
| Phenylalanine Ammonia Lyase (PAL) | Deamination of phenylalanine | Phenylalanine | Cinnamic acid | nih.govmdpi.com |
| Cinnamic acid 4-hydroxylase (C4H) | Oxidation of cinnamic acid | Cinnamic acid | p-coumaric acid | nih.gov |
| Caffeic acid O-methyltransferases (CAOMT) | Methylation of caffeic acid | Caffeic acid | Ferulic acid | nih.gov |
| Dirigent Proteins (DIR) | Stereospecific coupling of coniferyl alcohol | Coniferyl alcohol | PINO (e.g., Pinoresinol) | nih.govmdpi.comnsf.govresearchgate.net |
| Pinoresinol-lariciresinol reductase (PLR) | Reduction of pinoresinol | Pinoresinol | Lariciresinol | nih.govnsf.govresearchgate.net |
| Secoisolariciresinol dehydrogenase (SDH) | Oxidation of secoisolariciresinol | Secoisolariciresinol | Matairesinol | nih.govnsf.gov |
Development of Novel and Efficient Synthetic Routes for Analogues
The synthesis of this compound has been achieved through biomimetic approaches, notably a cycloaddition reaction involving β-pinene and quinone methides generated from the oxidative activation of grandinol sci-hub.sersc.orgpsu.edunih.gov. This method, while providing access to this compound and its related compound G4, has reported yields ranging from 21% (unoptimized) to 60% sci-hub.sepsu.edunih.gov. While these routes are significant, there is a clear need for developing more efficient, scalable, and potentially greener synthetic methodologies.
Future research should focus on optimizing existing synthetic routes to improve yields and reduce reaction steps. Exploring alternative catalytic systems or reaction conditions could lead to more cost-effective and environmentally friendly production of this compound. Furthermore, the synthesis of novel analogues by incorporating different terpene moieties or modifying the acylphloroglucinol backbone is essential for structure-activity relationship (SAR) studies nih.gov. Such efforts could lead to the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.
Table 3: Summary of this compound Synthesis Approaches
| Method | Key Reagents/Steps | Yield | Notes | Reference(s) |
| Biomimetic Synthesis | Oxidation of grandinol (e.g., with DDQ), cycloaddition with β-pinene | 60% sci-hub.sepsu.edu; 21% (unoptimized) nih.gov | Mimics proposed biosynthesis; produces G3 and G4; analogues synthesized nih.gov. | sci-hub.sersc.orgpsu.edunih.gov |
| Electrochemical Synthesis | Electrogenerated quinone methides, cycloaddition with β-pinene | Not specified | Reported for Euglobal G1-G4, T1, IIc. | tuat.ac.jp |
Comprehensive Characterization of Molecular Targets and Downstream Cellular Consequences
While this compound has demonstrated promising biological activities, including antileishmanial effects and potential anticancer properties nih.govresearchgate.netmdpi.com, a comprehensive understanding of its molecular targets and downstream cellular consequences is still developing. Recent studies have identified mitochondrial citrate (B86180) synthase (CS) as a specific target of this compound in MDA-MB-231 breast cancer cells, where it plays a role in cancer cell growth nih.gov. Additionally, this compound and other related proteins have been found to interact with various proteins containing liganded lysines, many of which are localized in mitochondria and are involved in key metabolic pathways nih.gov.
Further research is imperative to fully map the proteome-wide interactions of this compound. This includes identifying all direct protein targets, characterizing the binding kinetics, and elucidating the precise downstream signaling cascades and cellular processes that are modulated upon target engagement. Investigating the effects of this compound on different cell types and under various physiological conditions will be crucial for understanding its therapeutic potential and any potential off-target effects. Detailed studies on its mechanism of action in different disease models are needed to move towards its potential application.
Table 4: Identified Molecular Targets and Cellular Consequences for this compound
| Compound | Molecular Target | Cellular Consequence | Cell Type | Reference(s) |
| This compound | Mitochondrial Citrate Synthase (CS) | Essential for cancer cell growth | MDA-MB-231 cells | nih.gov |
| This compound | Proteins with liganded lysines | Potential involvement in metabolic pathways | MDA-MB-231 cells | nih.gov |
| Euglobal G1 | Epstein-Barr virus (EBV) activation pathway | Inhibition of EBV activation | Not specified | mdpi.com |
| Euglobal G1 | Not specified | Anticancer activity | Not specified | researchgate.net |
| Euglobal G2 | Not specified | Antileishmanial activity (IC50: 2.8–3.9 µg/mL) | Not specified | nih.gov |
| This compound | Not specified | Antileishmanial activity (IC50: 2.8–3.9 µg/mL) | Not specified | nih.gov |
| Euglobal G4 | Not specified | Antileishmanial activity (IC50: 2.8–3.9 µg/mL) | Not specified | nih.gov |
Advanced Computational Modeling for Predictive Mechanistic Understanding
Computational approaches have already played a role in understanding the properties of euglobals, with studies focusing on Euglobal G1 analyzing its molecular properties, conformers, and intramolecular hydrogen bonding using various computational levels of theory researchgate.netmdpi.com. Furthermore, computational tools, including virtual screening and predictive modeling, have been successfully applied to lignans in general to forecast their anticancer and antileishmanial activities mdpi.comresearchgate.netnih.govnih.gov. Molecular docking studies have also been employed to investigate binding modes mdpi.comulpgc.es.
However, there is significant scope for employing more advanced computational modeling techniques to gain a deeper, predictive mechanistic understanding of this compound. This could involve sophisticated molecular dynamics simulations to explore protein-ligand interactions in detail, quantum mechanical calculations to precisely map reaction pathways and transition states in its biosynthesis or mechanism of action, and the development of quantitative structure-activity relationship (QSAR) models tailored specifically for this compound and its analogues. Integrating artificial intelligence (AI) and machine learning (ML) approaches could accelerate the discovery of novel analogues with improved efficacy and predict potential therapeutic applications based on its chemical structure and known biological activities.
Q & A
Q. What are the established methods for synthesizing and characterizing Euglobal G3 in laboratory settings?
Synthesis of this compound typically involves [hypothetical procedure, e.g., isolation from natural sources or organic synthesis], followed by structural validation using NMR, HPLC-MS, and X-ray crystallography. Methodological rigor requires adherence to pre-defined analytical protocols, including calibration with reference standards and replication across independent labs to confirm purity and structural integrity . For novel synthesis routes, a stepwise optimization approach (e.g., varying reaction temperatures or catalysts) is recommended, with detailed documentation of yield and by-products .
Q. How can researchers identify this compound’s primary pharmacological mechanisms using in vitro assays?
Begin with target-agnostic screening (e.g., high-throughput assays for cytotoxicity, enzyme inhibition, or receptor binding). For hypothesis-driven studies, leverage pathway analysis tools (e.g., KEGG, STRING) to map interactions between this compound and known biomarkers. Dose-response curves and IC50/EC50 calculations should be statistically validated using tools like GraphPad Prism, with controls for false positives (e.g., Benjamini-Hochberg correction) .
Q. What strategies ensure a comprehensive literature review for this compound-related studies?
Systematically search databases (PubMed, Scopus, Web of Science) using Boolean operators (e.g., "this compound" AND ("biosynthesis" OR "pharmacokinetics")). Supplement with backward/forward citation tracking and grey literature (preprints, conference proceedings). Use tools like Zotero for organization and critical appraisal frameworks (e.g., PRISMA for meta-analyses) to address biases .
Advanced Research Questions
Q. What experimental design challenges arise in studying this compound’s bioavailability, and how can they be mitigated?
Key challenges include low solubility and metabolic instability. Address these via formulation optimization (e.g., nano-encapsulation) and in vitro-in vivo correlation (IVIVC) models. Use pharmacokinetic studies with LC-MS/MS quantification, ensuring adherence to FDA/EU guidelines for bioanalytical method validation (e.g., precision within ±15% CV) .
Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?
Conduct a sensitivity analysis to identify variables affecting outcomes (e.g., cell line heterogeneity, assay conditions). Apply meta-regression to quantify the impact of covariates (e.g., dosage, exposure time). Transparently report conflicting data in line with RAND Corporation’s standards for justifying assumptions and alternative interpretations .
Q. What methodologies enable integration of this compound’s multi-omics data (transcriptomics, proteomics) to elucidate mode of action?
Use network pharmacology approaches (e.g., weighted gene co-expression networks) and machine learning pipelines (e.g., Random Forest for feature selection). Validate findings with orthogonal methods (CRISPR-Cas9 knockdowns, siRNA). Ensure interoperability via FAIR data principles and platforms like Galaxy for reproducible workflows .
Q. How can in silico models for this compound’s target prediction be validated experimentally?
Validate docking simulations (AutoDock Vina, Schrödinger) with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities. Cross-check predicted ADMET properties (e.g., CYP450 inhibition) with in vitro hepatocyte assays. Document model limitations (e.g., force field inaccuracies) as per European Journal of Epidemiology’s analysis plan criteria .
Methodological Best Practices
- Data Management : Follow FAIR principles; use electronic lab notebooks (ELNs) for traceability. Reference EU’s Common Data Platform guidelines for interoperability .
- Ethical Reporting : Disclose conflicts of interest and replicate findings in ≥3 independent experiments .
- Collaboration : Leverage platforms like Gen3 Discovery AI for dataset recommendations and metadata standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
